molecular formula C14H19N3O B1438226 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine CAS No. 1094544-00-9

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine

Cat. No. B1438226
M. Wt: 245.32 g/mol
InChI Key: DYDIXKXTRPCMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine” is a compound with the CAS Number: 1094544-00-9. It has a molecular weight of 245.32 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Structural Analysis and Crystalline Properties

The compound 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine, due to its intricate molecular structure, has been subject to analysis for its crystalline properties. The morpholine rings within the compound tend to adopt chair conformations, and the molecule's structural arrangement facilitates the formation of three-dimensional frameworks through C—H⋯O interactions, as evidenced in specific derivatives (Lin et al., 2012).

Chemical Synthesis and Modification

The compound has been involved in various synthesis processes. It serves as a precursor in the creation of novel compounds through reactions such as aminomethylation with cyclic amines, leading to the formation of derivatives with potential as bifunctional monomers and building blocks for new indole derivatives (Markova et al., 2017). Additionally, its derivatives have been utilized in Wittig–SNAr reactions as intermediates for the synthesis of aurora kinase inhibitors, showcasing its potential in medicinal chemistry (Xu et al., 2015).

Biological Activity and Pharmaceutical Applications

Derivatives of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine have shown promising results in biological activity assessments. For instance, certain synthesized derivatives have been examined for their antimicrobial properties, indicating the compound's potential utility in developing new antimicrobial agents (Bektaş et al., 2007). Moreover, it has been involved in the synthesis of COX-2 inhibitors, suggesting its significance in creating drugs aimed at reducing the side effects associated with NSAIDs (Shi et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDIXKXTRPCMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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